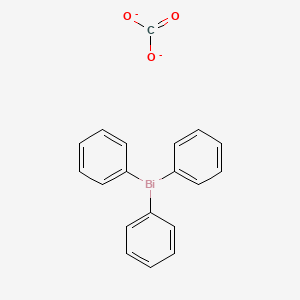
Triphenylbismuthane;carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triphenylbismuthane;carbonate is an organobismuth compound with the formula (C6H5)3BiCO3. It is a white, air-stable solid that is soluble in organic solvents. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Triphenylbismuthane;carbonate is typically prepared by treating bismuth trichloride with phenylmagnesium bromide, followed by the addition of carbonate. The reaction can be represented as follows: [ \text{BiCl}_3 + 3 \text{C}_6\text{H}_5\text{MgBr} \rightarrow \text{Bi(C}_6\text{H}_5)_3 + 3 \text{MgBrCl} ] The resulting triphenylbismuthane is then reacted with a carbonate source to form this compound .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yields and product quality .
Chemical Reactions Analysis
Types of Reactions
Triphenylbismuthane;carbonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form bismuth(V) derivatives.
Reduction: It can be reduced to form lower oxidation state bismuth compounds.
Substitution: It can participate in substitution reactions where the phenyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include trifluoromethanesulfonic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Palladium-catalyzed cross-coupling reactions are common for substitution.
Major Products
Oxidation: Bismuth triflate.
Reduction: Lower oxidation state bismuth compounds.
Substitution: Various substituted bismuth compounds.
Scientific Research Applications
Triphenylbismuthane;carbonate has a wide range of applications in scientific research:
Chemistry: Used as a phenyl donor in cross-coupling reactions.
Biology: Investigated for its potential biological activities.
Medicine: Explored for its potential therapeutic properties.
Industry: Used in the preparation of thin films of superconducting oxides by chemical vapor deposition (CVD) and as a solidifying catalyst for propellants
Mechanism of Action
The mechanism by which triphenylbismuthane;carbonate exerts its effects involves its ability to donate phenyl groups in various reactions. The molecular targets and pathways involved depend on the specific application. For example, in cross-coupling reactions, it acts as a phenyl donor, facilitating the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
- Triphenylphosphine
- Triphenylarsine
- Triphenylstibine
Uniqueness
Triphenylbismuthane;carbonate is unique due to its higher reactivity and stability compared to similar compounds. Its ability to form stable bismuth(V) derivatives and participate in a wide range of chemical reactions makes it a valuable compound in various applications .
Properties
Molecular Formula |
C19H15BiO3-2 |
|---|---|
Molecular Weight |
500.3 g/mol |
IUPAC Name |
triphenylbismuthane;carbonate |
InChI |
InChI=1S/3C6H5.CH2O3.Bi/c3*1-2-4-6-5-3-1;2-1(3)4;/h3*1-5H;(H2,2,3,4);/p-2 |
InChI Key |
UPOGCTUJIUFACM-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)[Bi](C2=CC=CC=C2)C3=CC=CC=C3.C(=O)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















